Cas no 946283-18-7 (3-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(pyridin-3-yl)methylpropanamide)

3-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(pyridin-3-yl)methylpropanamide structure
946283-18-7 structure
Product Name:3-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(pyridin-3-yl)methylpropanamide
CAS No:946283-18-7
MF:C20H17FN6O2
MW:392.386386632919
CID:6542917
PubChem ID:16882761
Update Time:2025-07-02

3-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(pyridin-3-yl)methylpropanamide Chemical and Physical Properties

Names and Identifiers

    • 3-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(pyridin-3-yl)methylpropanamide
    • 3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(pyridin-3-ylmethyl)propanamide
    • 3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide
    • 3-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(pyridin-3-yl)methyl]propanamide
    • 946283-18-7
    • AKOS024488432
    • F5009-1044
    • Inchi: 1S/C20H17FN6O2/c21-15-3-5-16(6-4-15)27-19-17(12-25-27)20(29)26(13-24-19)9-7-18(28)23-11-14-2-1-8-22-10-14/h1-6,8,10,12-13H,7,9,11H2,(H,23,28)
    • InChI Key: NRVCVVJTITYJSE-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)N1C2=C(C=N1)C(N(C=N2)CCC(NCC1C=NC=CC=1)=O)=O

Computed Properties

  • Exact Mass: 392.13970197g/mol
  • Monoisotopic Mass: 392.13970197g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 624
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 92.5Ų

3-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(pyridin-3-yl)methylpropanamide Pricemore >>

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Additional information on 3-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(pyridin-3-yl)methylpropanamide

Comprehensive Overview of 3-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-(pyridin-3-yl)methylpropanamide (CAS No. 946283-18-7)

3-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-(pyridin-3-yl)methylpropanamide (CAS No. 946283-18-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique pyrazolo[3,4-d]pyrimidine core, is often explored for its potential therapeutic applications. Researchers are particularly interested in its structural features, which include a 4-fluorophenyl group and a pyridin-3-yl moiety, as these contribute to its bioactivity and binding affinity.

The molecular structure of 3-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-(pyridin-3-yl)methylpropanamide (CAS No. 946283-18-7) is designed to interact with specific biological targets, making it a valuable candidate for drug discovery. Its pyrazolo[3,4-d]pyrimidine scaffold is analogous to purine bases, which are fundamental to nucleic acid synthesis and cellular signaling. This similarity allows the compound to modulate enzymatic pathways, particularly those involving kinases and phosphodiesterases, which are critical in diseases like cancer and inflammation.

Recent studies highlight the growing demand for pyrazolo[3,4-d]pyrimidine derivatives due to their versatility in medicinal chemistry. The incorporation of a 4-fluorophenyl group enhances the compound's metabolic stability and lipophilicity, improving its pharmacokinetic profile. Meanwhile, the pyridin-3-yl segment offers additional hydrogen-bonding capabilities, which can be leveraged for targeted drug design. These attributes make 3-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-(pyridin-3-yl)methylpropanamide (CAS No. 946283-18-7) a promising scaffold for developing novel therapeutics.

In the context of current research trends, 3-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-(pyridin-3-yl)methylpropanamide (CAS No. 946283-18-7) is frequently discussed in relation to kinase inhibition. Kinases play a pivotal role in cell proliferation and survival, and their dysregulation is associated with numerous pathologies. The compound's ability to selectively inhibit specific kinases has sparked interest in its potential as an anticancer agent. Additionally, its structural motifs align with the search for small-molecule inhibitors, a hot topic in precision medicine and personalized therapy.

From a synthetic chemistry perspective, the preparation of 3-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-(pyridin-3-yl)methylpropanamide (CAS No. 946283-18-7) involves multi-step organic reactions, including condensation and cyclization processes. Researchers often optimize these synthetic routes to improve yield and purity, ensuring the compound's suitability for biological testing. The availability of high-quality pyrazolo[3,4-d]pyrimidine derivatives is crucial for advancing preclinical studies and accelerating drug development pipelines.

Market dynamics for 3-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-(pyridin-3-yl)methylpropanamide (CAS No. 946283-18-7) reflect the broader demand for innovative pharmaceutical intermediates. As the biotech and pharmaceutical industries continue to invest in targeted therapies, compounds with well-defined mechanisms of action, such as this one, are highly sought after. Suppliers and manufacturers are scaling up production to meet the needs of academic and industrial researchers, further underscoring the compound's relevance in modern drug discovery.

In summary, 3-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-(pyridin-3-yl)methylpropanamide (CAS No. 946283-18-7) represents a cutting-edge example of pyrazolo[3,4-d]pyrimidine chemistry with significant potential in therapeutic development. Its unique structural features, combined with its biological activity, position it as a key player in the search for next-generation drugs. As research progresses, this compound is likely to remain a focal point for scientists exploring new treatment modalities for complex diseases.

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